molecular formula C24H26N6O4S B2794300 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1019099-07-0

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2794300
CAS No.: 1019099-07-0
M. Wt: 494.57
InChI Key: MWYIWKZGRPMBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions might include:

    Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Pyrazole formation: Condensation reactions between hydrazines and 1,3-diketones.

    Coupling reactions: Use of coupling agents like EDCI or DCC to link the oxadiazole and pyrazole moieties.

    Functionalization: Introduction of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets or chemical pathways. It might involve binding to specific enzymes or receptors, inhibiting or activating biochemical pathways, or undergoing metabolic transformations to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzyl)acetamide
  • 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Uniqueness

The uniqueness of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-14-5-7-15(8-6-14)12-26-19(31)13-30-21(25)20(24(28-30)35-4)23-27-22(29-34-23)16-9-10-17(32-2)18(11-16)33-3/h5-11H,12-13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIWKZGRPMBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.